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Introduction
ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier

(BBB), a significant obstacle in the treatment of brain malignancies. This technical guide

provides an in-depth overview of the interaction between ANG1005 and the Low-Density

Lipoprotein Receptor-related Protein 1 (LRP1), a key receptor facilitating its transport into the

brain. ANG1005 consists of three molecules of the chemotherapeutic agent paclitaxel

covalently linked to Angiopep-2, a 19-amino acid peptide engineered to bind to LRP1.[1][2][3]

This conjugation strategy aims to enhance the delivery of paclitaxel to brain tumors, including

gliomas and brain metastases from other cancers.[4][5][6]

Mechanism of Action: LRP1-Mediated Transcytosis
The primary mechanism by which ANG1005 crosses the BBB is through LRP1-mediated

transcytosis.[7][8] LRP1 is highly expressed on the endothelial cells of the BBB and is also

upregulated in various cancer cells, including high-grade gliomas.[9][10] The Angiopep-2

peptide component of ANG1005 specifically targets and binds to LRP1.[6][11] This binding

event initiates a process of receptor-mediated endocytosis, where the ANG1005-LRP1

complex is internalized into the endothelial cell. Subsequently, the complex is transported

across the cell (transcytosis) and released into the brain parenchyma.[8][12] Once in the brain,

ANG1005 can be taken up by LRP1-expressing tumor cells through a similar endocytic

process.[3][7] Inside the cancer cell, esterases cleave the linker, releasing the paclitaxel
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molecules to exert their cytotoxic effect by stabilizing microtubules and arresting the cell cycle.

[8][13][14]
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Caption: LRP1-mediated transcytosis of ANG1005 across the BBB.

Quantitative Data Summary
The conjugation of paclitaxel to Angiopep-2 significantly enhances its ability to penetrate the

brain. Preclinical studies have provided quantitative data demonstrating the superior brain

uptake of ANG1005 compared to unconjugated paclitaxel.

Parameter ANG1005 Paclitaxel Fold Increase Reference

Brain Influx

Coefficient (Kin)

7.3 ± 0.2 x 10-3

mL/s/g

8.5 ± 0.5 x 10-5

mL/s/g
~86-fold [5][9]

In Vivo Brain

Uptake (30 min

post-injection)

- -

4 to 54-fold

higher than

paclitaxel

[9]

In Vitro IC50

(NCI-H460 cells)
10.5 ± 1.5 nM 3.5 ± 0.5 nM - [13]

In Vitro IC50

(U87 MG cells)
20.0 ± 4.0 nM 4.0 ± 1.0 nM - [13]

LRP1 Signaling Pathways
While the primary role of LRP1 in the context of ANG1005 is receptor-mediated transport,

LRP1 is also known to be a multifunctional receptor involved in various cellular signaling

pathways. Ligand binding to LRP1 can trigger intracellular signaling cascades that regulate cell

growth, migration, and survival.[15][16] Key signaling pathways associated with LRP1 include

the mitogen-activated protein kinase (MAPK) and the Akt pathways.[17] The activation of these

pathways by LRP1 ligands can have profound effects on cell physiology.[15] It is plausible that

the interaction of ANG1005 with LRP1, in addition to facilitating drug delivery, could modulate

these signaling pathways within tumor cells, potentially influencing the overall therapeutic

response.
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Caption: General LRP1 signaling pathways.

Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the

interaction between LRP1 and ANG1005.

In Situ Brain Perfusion
This technique is used to measure the brain uptake of substances from the bloodstream under

controlled conditions.
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Caption: Workflow for in situ brain perfusion experiment.

Protocol Summary:

Rodents (typically rats) are anesthetized.[5][9]

The common carotid artery is exposed and cannulated.

A perfusion fluid containing a known concentration of radiolabeled ANG1005 (e.g., 125I-

ANG1005) is infused at a constant rate for a short duration (e.g., 120 seconds).[9]

To assess the specificity of LRP1-mediated transport, competitive inhibition studies can be

performed by co-infusing an excess of unlabeled Angiopep-2 or other LRP ligands.[9][13]

At the end of the perfusion, the brain is removed, and the amount of radioactivity is

quantified to determine the brain influx coefficient (Kin).[5][9]

In Vivo Drug Distribution in Brain Metastases Model
This method assesses the accumulation of ANG1005 in both healthy brain tissue and brain

tumors.

Protocol Summary:

Mice are intracranially injected with human breast cancer cells (e.g., MDA-MB-231BR) to

establish experimental brain metastases.[9]

Once tumors are established, radiolabeled ANG1005 (e.g., 125I-ANG1005) and a control

compound (e.g., 14C-paclitaxel) are administered intravenously.[9]

At a specified time point (e.g., 30 minutes) after injection, the animals are euthanized, and

the brains are harvested.[9]
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Capillary depletion can be performed to distinguish between the drug that has crossed the

BBB and the drug remaining in the brain vasculature.[9]

The concentration of the radiolabeled compounds in the brain parenchyma and in the brain

metastases is determined by quantitative autoradiography or scintillation counting.[9]

Cell Proliferation Assay (IC50 Determination)
This in vitro assay measures the cytotoxic potential of ANG1005 against cancer cell lines.

Protocol Summary:

Cancer cell lines (e.g., U87 MG glioblastoma, NCI-H460 lung carcinoma) are seeded in 96-

well plates.[13]

The cells are treated with a range of concentrations of ANG1005 or paclitaxel for a defined

period (e.g., 24 hours).[13]

Cell proliferation is assessed using methods such as [3H]thymidine incorporation or other

viability assays.[13]

The drug concentration that inhibits cell proliferation by 50% (IC50) is calculated.[13]

Conclusion
The interaction between ANG1005 and the LRP1 receptor is a cornerstone of its mechanism

for delivering paclitaxel across the blood-brain barrier. The high affinity of the Angiopep-2

moiety for LRP1 facilitates efficient receptor-mediated transcytosis, leading to significantly

enhanced brain accumulation of the drug compared to standard paclitaxel. The quantitative

data from preclinical studies robustly support this enhanced delivery. While ANG1005 has

shown promise in preclinical models and early-phase clinical trials, further research is ongoing

to fully elucidate its efficacy and safety profile in patients with brain malignancies.[1][10][18]

Understanding the detailed molecular interactions and the potential modulation of LRP1

signaling pathways will be crucial for optimizing the therapeutic application of ANG1005 and for

the future design of brain-penetrating drug delivery systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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